1H-Indole, 1-methyl-3-(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-methyl-3-(1-phenylethenyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . This method is known for its high yield and efficiency. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase the yield and purity of the compound .
Chemical Reactions Analysis
1H-Indole, 1-methyl-3-(1-phenylethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can produce tricyclic indoles with high yields .
Scientific Research Applications
1H-Indole, 1-methyl-3-(1-phenylethenyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also used in the development of new drugs and therapeutic agents . In the industry, indole derivatives are used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to their therapeutic effects .
Comparison with Similar Compounds
1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be compared with other similar compounds such as 1-methylindole and 1-methyl-3-phenyl-1H-indole . These compounds share similar structures and properties but may differ in their specific biological activities and applications. The uniqueness of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
112122-42-6 |
---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-methyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C17H15N/c1-13(14-8-4-3-5-9-14)16-12-18(2)17-11-7-6-10-15(16)17/h3-12H,1H2,2H3 |
InChI Key |
HYMCAIMQJFZAOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.